molecular formula C8H8BClO3 B14027089 (2-Chloro-3-formyl-5-methylphenyl)boronic acid

(2-Chloro-3-formyl-5-methylphenyl)boronic acid

Cat. No.: B14027089
M. Wt: 198.41 g/mol
InChI Key: FIALKOXVUVKADL-UHFFFAOYSA-N
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Description

(2-Chloro-3-formyl-5-methylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom, a formyl group, and a methyl group. The combination of these functional groups imparts distinct reactivity and versatility to the compound, making it valuable in synthetic chemistry and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3-formyl-5-methylphenyl)boronic acid typically involves the following steps:

    Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the aromatic compound is treated with a formylating reagent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3-formyl-5-methylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Coupling Products: Biaryl compounds from Suzuki-Miyaura coupling.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Hydroxymethyl derivatives.

    Substitution Products: Amino or thio derivatives.

Scientific Research Applications

(2-Chloro-3-formyl-5-methylphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloro-3-formyl-5-methylphenyl)boronic acid is primarily based on its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The formyl group can undergo nucleophilic addition reactions, while the chlorine atom can participate in substitution reactions. These reactive sites enable the compound to interact with a wide range of molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-3-formyl-5-methylphenyl)boronic acid is unique due to the presence of multiple functional groups that provide diverse reactivity. The combination of the boronic acid, formyl, chlorine, and methyl groups allows for a wide range of chemical transformations and applications that are not possible with simpler boronic acids.

Properties

Molecular Formula

C8H8BClO3

Molecular Weight

198.41 g/mol

IUPAC Name

(2-chloro-3-formyl-5-methylphenyl)boronic acid

InChI

InChI=1S/C8H8BClO3/c1-5-2-6(4-11)8(10)7(3-5)9(12)13/h2-4,12-13H,1H3

InChI Key

FIALKOXVUVKADL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1Cl)C=O)C)(O)O

Origin of Product

United States

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